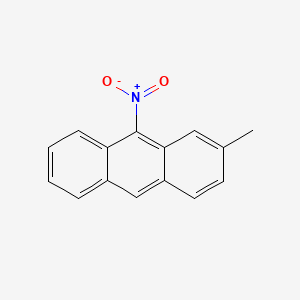![molecular formula C14H8ClN3 B3032131 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile CAS No. 113110-96-6](/img/structure/B3032131.png)
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile
説明
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile, also known as 2-CQM, is a synthetic compound that has been used in various scientific applications. It is a colorless solid and is soluble in common organic solvents. 2-CQM is widely used in organic synthesis and has been found to have a wide range of applications in medicinal chemistry, biochemistry, and drug discovery.
作用機序
The exact mechanism of action of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs. It is also believed to interact with certain receptors in the body, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile are not fully understood. However, it is believed that the compound has a variety of effects on the body, including inhibition of certain enzymes involved in the metabolism of drugs, and interaction with certain receptors in the body. In addition, 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile has been found to have anti-inflammatory, antifungal, and anti-cancer properties.
実験室実験の利点と制限
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable when stored. Additionally, it is soluble in common organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable when exposed to light or heat, making it difficult to use in certain experiments.
将来の方向性
There are a variety of potential future directions for the use of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile. These include further exploration of its potential use in medicinal chemistry and drug discovery, as well as its potential use in other areas such as biotechnology and nanotechnology. Additionally, further research could be done to explore its potential therapeutic effects and its potential use as a catalyst in the synthesis of various biologically active compounds. Finally, further research could be done to explore its potential use in the development of new materials and technologies.
科学的研究の応用
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile has been extensively studied for its use in medicinal chemistry, biochemistry, and drug discovery. It has been used as a substrate for the synthesis of several bioactive compounds such as thiocarbamates, aryl-substituted imidazoles, and imidazolium salts. It has also been used as a building block for the synthesis of various heterocyclic compounds. Additionally, it has been used as a catalyst for the synthesis of several biologically active compounds.
特性
IUPAC Name |
2-[(2-chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3/c1-9-2-3-11-6-12(5-10(7-16)8-17)14(15)18-13(11)4-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIFPPZUGUVUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357730 | |
| Record name | Propanedinitrile, [(2-chloro-7-methyl-3-quinolinyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile | |
CAS RN |
113110-96-6 | |
| Record name | Propanedinitrile, [(2-chloro-7-methyl-3-quinolinyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




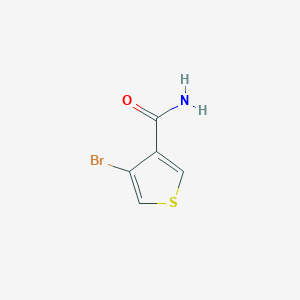
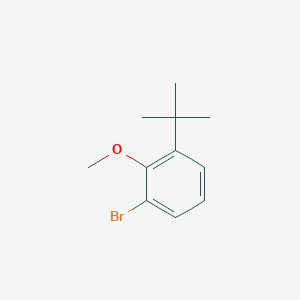
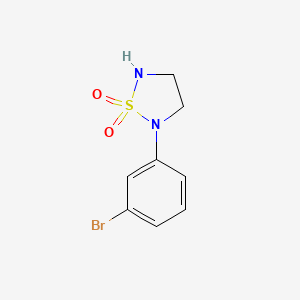
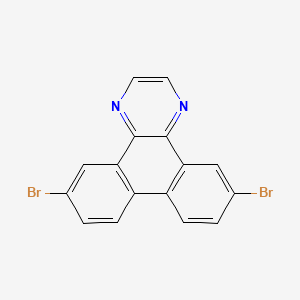
![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)
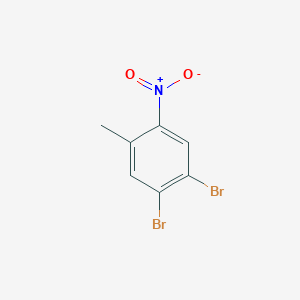
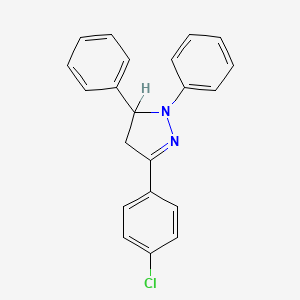

![2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3032065.png)

![[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3032067.png)

